Pregomisin

Beschreibung

See also: Schisandra chinensis fruit (part of).

Structure

3D Structure

Eigenschaften

IUPAC Name |

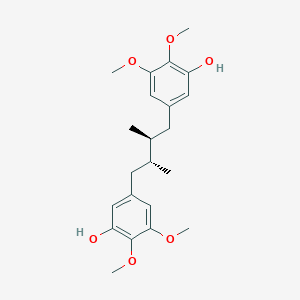

5-[(2S,3R)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O6/c1-13(7-15-9-17(23)21(27-5)19(11-15)25-3)14(2)8-16-10-18(24)22(28-6)20(12-16)26-4/h9-14,23-24H,7-8H2,1-6H3/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRKIWSBYUZHIJ-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C(=C1)OC)OC)O)[C@@H](C)CC2=CC(=C(C(=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045554 | |

| Record name | Pregomisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66280-26-0 | |

| Record name | Pregomisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66280-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregomisin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066280260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregomisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGOMISIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AYW92EXLG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pregomisin: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Disclaimer: Scientific literature on the pharmacokinetic and pharmacodynamic properties of Pregomisin is notably limited. This document provides a comprehensive overview of the available data, supplemented with established principles in pharmacology and generalized experimental protocols relevant to its known biological activity. Further research is required to fully elucidate the clinical potential of this natural compound.

Introduction

This compound is a naturally occurring dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis Baill.[1][2]. This plant has a long history of use in traditional medicine, and its constituent lignans are recognized for a variety of pharmacological effects. Initial research has identified this compound as a platelet-activating factor (PAF) antagonist, suggesting its potential therapeutic utility in inflammatory and thromboembolic disorders[1][2]. This technical guide aims to consolidate the current understanding of this compound's pharmacodynamics and pharmacokinetics, provide detailed experimental methodologies for its characterization, and outline putative mechanisms of action.

Pharmacodynamics

The primary pharmacodynamic effect of this compound identified to date is its antagonism of the platelet-activating factor receptor (PAFR).

Platelet-Activating Factor (PAF) Antagonism

This compound has been shown to exhibit inhibitory activity against PAF-induced platelet aggregation. The reported in vitro efficacy is summarized in the table below.

| Parameter | Value | Assay | Reference |

| IC50 | 48 µM | PAF-induced platelet aggregation | [1][2] |

Table 1: In Vitro Pharmacodynamic Properties of this compound

Putative Mechanism of Action: PAF Receptor Signaling

Platelet-activating factor is a potent phospholipid mediator that exerts its effects through a G protein-coupled receptor, the PAF receptor (PAFR). Activation of PAFR on various cell types, including platelets, endothelial cells, and leukocytes, triggers a cascade of intracellular signaling events. As an antagonist, this compound is hypothesized to competitively bind to the PAFR, thereby inhibiting the downstream signaling cascade initiated by PAF. A diagram of the putative PAF receptor signaling pathway that this compound may inhibit is presented below.

Caption: Putative PAF Receptor Signaling Pathway and Site of this compound Inhibition.

Pharmacokinetics

There is no specific published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

| Parameter | Value | Species | Dosage | Reference |

| Absorption | ||||

| Bioavailability (F) | Data Not Available | |||

| Tmax | Data Not Available | |||

| Cmax | Data Not Available | |||

| Distribution | ||||

| Vd | Data Not Available | |||

| Protein Binding | Data Not Available | |||

| Metabolism | ||||

| Major Metabolites | Data Not Available | |||

| Primary Enzymes | Data Not Available | |||

| Excretion | ||||

| Clearance (CL) | Data Not Available | |||

| t1/2 | Data Not Available | |||

| Excretion Route | Data Not Available |

Table 2: Pharmacokinetic Parameters of this compound

General Considerations for Schisandra Lignans

While specific data for this compound is lacking, general pharmacokinetic properties of lignans from Schisandra chinensis can provide some context. These lignans are typically absorbed orally but may exhibit low bioavailability due to poor water solubility and significant first-pass metabolism in the liver. The primary metabolic pathways for Schisandra lignans often involve demethylation and hydroxylation, reactions frequently catalyzed by cytochrome P450 enzymes, particularly CYP3A4. Excretion is expected to occur via both renal and fecal routes after metabolic conversion.

Experimental Protocols

In Vitro Platelet Aggregation Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on platelet aggregation induced by platelet-activating factor (PAF).

Materials:

-

This compound

-

Platelet-Activating Factor (PAF)

-

Platelet-Rich Plasma (PRP) isolated from healthy human or rabbit donors

-

Platelet-Poor Plasma (PPP) for blank control

-

Phosphate-Buffered Saline (PBS)

-

Aggregometer

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from consenting healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

-

Carefully collect the supernatant (PRP).

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

Use PPP to set the 100% aggregation baseline in the aggregometer.

-

-

Aggregation Assay:

-

Pre-warm PRP aliquots to 37°C.

-

Place a cuvette with PRP into the aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Add a specific concentration of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

-

Record the change in light transmittance for a set period (e.g., 10 minutes) as a measure of platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Caption: Experimental Workflow for PAF Antagonism Assay.

Conclusion

This compound is a natural product with demonstrated in vitro activity as a platelet-activating factor antagonist. While this suggests potential therapeutic applications in inflammatory and cardiovascular diseases, the current body of scientific literature lacks the necessary in-depth pharmacokinetic and pharmacodynamic data to fully assess its drug-like properties and clinical viability. Further research, including comprehensive ADME studies, elucidation of its precise molecular interactions with the PAF receptor, and in vivo efficacy studies, is essential to advance the development of this compound as a potential therapeutic agent.

References

Introduction: The Challenge of Neuroinflammation

An In-depth Technical Guide on the Preclinical Investigation of Pregomisin for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various stimuli, including infection, injury, and protein aggregates.[1][2][3] While acute neuroinflammation is a protective mechanism, chronic and dysregulated inflammation is a key pathological feature of many neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.[1][3][4][5] The primary cellular mediators of neuroinflammation are microglia and astrocytes, the resident immune cells of the CNS.[4][6][7][8][9] Upon activation, these glial cells release a cascade of inflammatory mediators, including cytokines, chemokines, and reactive oxygen species, which can contribute to neuronal damage and cognitive decline.[6][7][10][11] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, are central to regulating this inflammatory response.[5][12][13] Therefore, identifying novel therapeutic agents that can modulate glial activation and these signaling pathways is a critical area of research for neurodegenerative diseases.

This compound: A Novel Candidate for Neuroinflammation Modulation

This compound is a naturally occurring lignan isolated from the fruits of Schisandra chinensis[14]. While research on this compound is in its early stages, it has been identified as an antagonist of the Platelet-Activating Factor (PAF), with an IC50 value of 48 μM[14]. PAF is a potent phospholipid mediator involved in a variety of inflammatory processes. A related compound from the same plant, Gomisin N, has demonstrated anti-inflammatory properties by inhibiting the production of inflammatory cytokines through the suppression of the ERK and JNK MAP kinase pathways[12]. Based on its known PAF antagonistic activity and the anti-inflammatory effects of structurally related compounds, this compound presents a promising, yet underexplored, candidate for the modulation of neuroinflammatory processes.

This guide outlines a hypothetical preclinical research framework to investigate the therapeutic potential of this compound in neuroinflammation.

Proposed Preclinical Research Framework

In Vitro Assessment of Anti-Neuroinflammatory Activity

Objective: To determine the direct effects of this compound on the activation of microglia and astrocytes and the subsequent inflammatory response in vitro.

Experimental Models:

-

Microglia: BV-2 immortalized murine microglial cell line or primary microglia cultures.

-

Astrocytes: Primary astrocyte cultures.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is a widely used and potent inducer of neuroinflammation in vitro.[1][3][15]

Hypothetical Quantitative Data:

The following tables present hypothetical data from in vitro experiments designed to assess the efficacy of this compound in mitigating LPS-induced inflammation in BV-2 microglial cells.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV-2 Cells

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | 25.3 ± 4.1 | 15.8 ± 3.2 | 10.2 ± 2.5 |

| LPS (100 ng/mL) | 850.6 ± 55.2 | 620.4 ± 48.9 | 450.7 ± 35.1 |

| LPS + this compound (1 µM) | 780.1 ± 60.3 | 550.9 ± 42.7 | 410.3 ± 30.8 |

| LPS + this compound (10 µM) | 450.2 ± 38.7 | 310.5 ± 25.6 | 220.1 ± 18.9 |

| LPS + this compound (50 µM) | 210.8 ± 20.1 | 150.3 ± 15.8 | 110.6 ± 12.4 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Nitric Oxide (NO) Production and iNOS/COX-2 Gene Expression in LPS-Stimulated BV-2 Cells

| Treatment Group | NO Production (µM) | iNOS (Relative Gene Expression) | COX-2 (Relative Gene Expression) |

| Vehicle Control | 1.2 ± 0.3 | 1.0 ± 0.2 | 1.0 ± 0.3 |

| LPS (100 ng/mL) | 25.6 ± 2.8 | 15.3 ± 1.9 | 12.8 ± 1.5 |

| LPS + this compound (1 µM) | 22.1 ± 2.5 | 13.1 ± 1.6 | 11.2 ± 1.3 |

| LPS + this compound (10 µM) | 12.5 ± 1.4 | 7.2 ± 0.9 | 6.5 ± 0.8 |

| LPS + this compound (50 µM) | 5.8 ± 0.7 | 3.1 ± 0.5 | 2.9 ± 0.4 |

Data are presented as mean ± standard deviation.

Investigation of Molecular Mechanisms

Objective: To elucidate the signaling pathways modulated by this compound in glial cells.

Methodology: Western blot analysis would be employed to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Hypothesized Signaling Pathway Modulation by this compound

Caption: Hypothesized mechanism of this compound in inhibiting LPS-induced neuroinflammation.

In Vivo Evaluation in a Neuroinflammation Model

Objective: To assess the therapeutic efficacy of this compound in a murine model of systemic inflammation-induced neuroinflammation.

Experimental Model:

-

Animal Model: C57BL/6 mice.

-

Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

-

This compound Administration: Oral gavage or i.p. injection at varying doses (e.g., 10, 25, 50 mg/kg) prior to or following LPS administration.

Hypothetical Quantitative Data:

Table 3: Effect of this compound on Brain Cytokine Levels and Glial Activation in LPS-Treated Mice

| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-6 (pg/mg protein) | Iba1+ Cells (cells/mm²) | GFAP+ Cells (cells/mm²) |

| Vehicle Control | 15.2 ± 3.5 | 10.1 ± 2.8 | 50 ± 8 | 45 ± 7 |

| LPS (1 mg/kg) | 250.8 ± 28.9 | 180.4 ± 20.1 | 280 ± 35 | 250 ± 31 |

| LPS + this compound (25 mg/kg) | 120.5 ± 15.3 | 90.7 ± 11.2 | 140 ± 22 | 130 ± 19 |

| LPS + this compound (50 mg/kg) | 70.1 ± 9.8 | 55.2 ± 8.5 | 85 ± 15 | 80 ± 12 |

Data are presented as mean ± standard deviation.

In Vivo Experimental Workflow

Caption: Workflow for the in vivo evaluation of this compound.

Detailed Experimental Protocols

In Vitro: BV-2 Cell Culture and Treatment

-

Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of this compound (1-50 µM) for 2 hours.

-

Stimulation: Add LPS (100 ng/mL) to the wells (excluding the vehicle control group) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for cytokine and nitric oxide analysis.

-

Cell Lysis: Lyse the remaining cells for RNA or protein extraction.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Procedure: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants or brain homogenates using commercially available ELISA kits, following the manufacturer's instructions.

-

Analysis: Read the absorbance at 450 nm using a microplate reader and calculate concentrations based on a standard curve.

Nitric Oxide (NO) Assay (Griess Reagent)

-

Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Procedure: Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent in a 96-well plate.

-

Incubation: Incubate at room temperature for 10 minutes.

-

Analysis: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Extract total RNA from BV-2 cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

-

Analysis: Calculate relative gene expression using the 2^-ΔΔCt method.

Western Blotting

-

Protein Extraction: Extract total protein from BV-2 cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, followed by incubation with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, etc.) overnight at 4°C. Then, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo: LPS-Induced Neuroinflammation Model

-

Animal Housing: House C57BL/6 mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Treatment Groups: Randomly assign mice to different treatment groups (Vehicle, LPS, LPS + this compound).

-

Drug Administration: Administer this compound or vehicle via oral gavage.

-

LPS Injection: One hour after this compound administration, inject LPS (1 mg/kg) or saline intraperitoneally.

-

Euthanasia and Tissue Collection: 24 hours post-LPS injection, euthanize the mice via an approved method. Perfuse transcardially with saline. Collect brain tissue for subsequent analysis.

Immunohistochemistry (IHC)

-

Tissue Preparation: Fix one brain hemisphere in 4% paraformaldehyde, followed by cryoprotection in sucrose solutions. Section the brain into 30 µm slices using a cryostat.

-

Staining: Perform immunostaining on free-floating sections using primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes), followed by fluorescently labeled secondary antibodies.

-

Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the number of Iba1+ and GFAP+ cells in specific brain regions (e.g., hippocampus, cortex) using image analysis software.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound as a potential therapeutic agent for neuroinflammation. The proposed experiments are designed to systematically assess its anti-inflammatory efficacy and elucidate its underlying molecular mechanisms. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in chronic neurodegenerative disease models. The exploration of natural compounds like this compound offers a promising avenue for the development of novel therapies to combat the detrimental effects of neuroinflammation in a range of neurological disorders.

References

- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aberrant activation of hippocampal astrocytes causes neuroinflammation and cognitive decline in mice | PLOS Biology [journals.plos.org]

- 7. Astrocyte-Mediated Neuroinflammation in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Neuron–astrocyte interactions in neurodegenerative diseases: Role of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroinflammatory mechanisms in Parkinson's disease: Potential environmental triggers, pathways, and targets for early therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. mdpi.com [mdpi.com]

The Anti-Cancer Potential of Gomisin Lignans: A Technical Guide

An In-depth Examination of the Cytotoxic and Mechanistic Properties of Gomisin Compounds for Researchers and Drug Development Professionals

Note to the Reader: The initial query for "Pregomisin" yielded no results in scientific literature. It is highly probable that this was a typographical error for "Gomisin," a class of lignans isolated from Schisandra chinensis. This document provides a comprehensive overview of the anti-cancer properties of various Gomisin compounds.

Executive Summary

Gomisins, a group of bioactive dibenzocyclooctadiene lignans derived from the fruit of Schisandra chinensis, have demonstrated significant anti-cancer properties across a range of preclinical studies. These compounds exhibit cytotoxic effects against various cancer cell lines, including breast, ovarian, liver, and melanoma, often with a degree of selectivity for cancer cells over normal cells. The mechanisms of action are multifaceted, involving the induction of programmed cell death (apoptosis and necroptosis), cell cycle arrest, and the modulation of key oncogenic signaling pathways. This technical guide synthesizes the current scientific findings on the anti-cancer activities of Gomisins, presenting quantitative data, detailed experimental methodologies, and a visual representation of the molecular pathways involved, to support further research and development in this promising area of oncology.

Quantitative Data on Anti-Cancer Activity

The cytotoxic effects of various Gomisin compounds have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric. The following tables summarize the reported IC50 values for different Gomisins.

Table 2.1: In Vitro Cytotoxicity (IC50) of Gomisin A

| Cell Line | Cancer Type | IC50 Value (µM) | Duration of Treatment (hours) |

| HeLa | Cervical Cancer | Not specified | 72 |

| Melanoma Cells | Metastatic Melanoma | 25-100 | Not specified |

Gomisin A has been noted to significantly inhibit cell proliferation in a dose-dependent manner, particularly when combined with TNF-α in HeLa cells[1]. In melanoma cells, it decreases viability at concentrations between 25-100 µM.

Table 2.2: In Vitro Cytotoxicity (IC50) of Gomisin J

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Duration of Treatment (hours) |

| MCF7 | Breast Cancer | <10 (suppressed proliferation) | 72 |

| MDA-MB-231 | Breast Cancer | <10 (suppressed proliferation) | 72 |

Gomisin J demonstrates potent activity, suppressing the proliferation of MCF7 and MDA-MB-231 breast cancer cells at concentrations below 10 µg/mL and inducing cell death at concentrations above 30 µg/mL.

Table 2.3: In Vitro Cytotoxicity (IC50) of Gomisin L1

| Cell Line | Cancer Type | IC50 Value (µM) | Duration of Treatment (hours) |

| A2780 | Ovarian Cancer | 21.92 ± 0.73 | 48 |

| SKOV3 | Ovarian Cancer | 55.05 ± 4.55 | 48 |

| HL-60 | Leukemia | 82.02 | Not specified |

| HeLa | Cervical Cancer | 166.19 | Not specified |

| MCF7 | Breast Cancer | >200 | Not specified |

Gomisin L1 shows potent cytotoxicity against ovarian cancer cell lines A2780 and SKOV3[2]. It exhibits milder activity against HL-60 and HeLa cells and is largely inactive in MCF7 breast cancer cells at the tested concentrations[2].

Table 2.4: In Vitro Cytotoxicity (IC50) of Gomisin M2

| Cell Line | Cell Type | IC50 Value (µM) | Duration of Treatment (hours) |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~57-60 | 48 |

| HCC1806 | Triple-Negative Breast Cancer | ~57-60 | 48 |

| MCF10A | Non-cancerous Breast Epithelial | >80 | 48 |

Gomisin M2 displays strong and selective cytotoxicity against triple-negative breast cancer cell lines MDA-MB-231 and HCC1806, with significantly less impact on the non-cancerous MCF10A cell line[3].

Table 2.5: In Vivo Anti-Tumor Activity

| Gomisin | Cancer Model | Key Findings |

| Gomisin A | Ovarian Cancer Xenograft (mice) | Enhanced the anti-tumor effect of paclitaxel[4]. |

| Gomisin M2 | Breast Cancer Xenograft (zebrafish) | Suppressed the proliferation of MDA-MB-231 and HCC1806 xenografts[3][5]. |

Mechanisms of Anti-Cancer Action

Gomisins employ several mechanisms to inhibit cancer cell growth and survival. These include the induction of programmed cell death and arrest of the cell cycle.

-

Apoptosis: Several Gomisins, including L1 and M2, are potent inducers of apoptosis. Gomisin L1-induced apoptosis in ovarian cancer cells is mediated by an increase in intracellular reactive oxygen species (ROS)[2][6]. Gomisin M2 also promotes apoptosis in triple-negative breast cancer cells, evidenced by the cleavage of PARP and Caspase-3[3].

-

Necroptosis: Gomisin J has been shown to induce necroptosis, a form of programmed necrosis, particularly in apoptosis-resistant MCF7 breast cancer cells.

-

Cell Cycle Arrest: Gomisin A, especially in combination with TNF-α, induces G1 phase cell cycle arrest in HeLa cells[1]. This is associated with the downregulation of cyclin D1 and reduced phosphorylation of the Retinoblastoma (RB) protein[1].

Modulation of Signaling Pathways

The anti-cancer effects of Gomisins are underpinned by their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and differentiation.

PI3K/Akt/mTOR Pathway

Gomisin N has been shown to inhibit the PI3K/Akt/mTOR pathway in liver cancer cells. It reduces the phosphorylation of PI3K and Akt, leading to decreased levels of the anti-apoptotic protein Mcl-1[7][8][9]. Interestingly, while it inhibits the upstream components of this pathway, it has been observed to activate mTOR, which in turn inhibits ULK1, a key regulator of autophagy[7][8][9].

Caption: Gomisin N's modulation of the PI3K/Akt/mTOR pathway in liver cancer.

Wnt/β-catenin Pathway

In breast cancer stem cells, Gomisin M2 has been found to downregulate the Wnt/β-catenin self-renewal pathway, thereby inhibiting mammosphere formation[3][5].

Caption: Gomisin M2's inhibition of the Wnt/β-catenin pathway in breast cancer stem cells.

Other Signaling Pathways

-

ROS-Mediated Apoptosis: Gomisin L1 induces apoptosis in ovarian cancer cells by increasing intracellular ROS levels, a process that involves NADPH oxidase (NOX)[2][10].

-

STAT1 Pathway: In HeLa cells, Gomisin A, in combination with TNF-α, suppresses the expression of STAT1, which is involved in its induction of G1 cell cycle arrest[1].

References

- 1. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 10. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pregomisin: A Lignan from Schisandra chinensis with Potential Therapeutic Applications in Cardiovascular Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pregomisin, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a compound of interest for its potential therapeutic applications in cardiovascular disease. Its primary identified mechanism of action is the antagonism of the Platelet-Activating Factor (PAF) receptor, a key player in inflammatory and thrombotic pathways implicated in cardiovascular pathologies. While direct research on this compound's cardiovascular effects is in its nascent stages, the well-documented cardioprotective properties of Schisandra chinensis extracts and its other constituent lignans provide a strong rationale for its investigation. This guide synthesizes the current knowledge on this compound, including its known biochemical activity, and contextualizes it within the broader therapeutic potential of Schisandra lignans in cardiovascular disease, covering their antioxidant, anti-inflammatory, and vasodilatory effects. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Introduction to this compound and its Source

This compound is a natural lignan compound isolated from the fruits of Schisandra chinensis Baill[1]. Lignans from Schisandra chinensis are a class of polyphenolic compounds that have been extensively studied for a wide range of biological activities, including hepatoprotective, neuroprotective, and, increasingly, cardioprotective effects[2][3]. The therapeutic potential of Schisandra lignans in cardiovascular disease is supported by emerging experimental evidence demonstrating their ability to mitigate oxidative stress, inflammation, and endothelial dysfunction[2][4].

Core Mechanism of Action: Platelet-Activating Factor (PAF) Antagonism

The most direct evidence for this compound's biological activity lies in its role as a Platelet-Activating Factor (PAF) antagonist. PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and thrombosis, all of which are central to the pathogenesis of cardiovascular disease.

Quantitative Data on PAF Antagonistic Activity

The inhibitory concentration (IC50) of this compound against the PAF receptor has been determined, providing a quantitative measure of its antagonistic potency.

| Compound | Bioactivity | IC50 | Reference |

| This compound | PAF Antagonism | 48 μM | [1][5] |

Signaling Pathway of PAF Receptor Antagonism

This compound exerts its effect by competitively binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This binding prevents the downstream signaling cascade initiated by PAF, which typically involves the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), culminating in inflammatory and thrombotic responses.

Broader Cardioprotective Potential of Schisandra Lignans

While data on this compound is limited, the extensive research on other lignans from Schisandra chinensis provides a strong basis for its potential cardiovascular benefits. These benefits are primarily attributed to antioxidant, anti-inflammatory, and vasodilatory properties.

Antioxidant Effects

Oxidative stress is a key contributor to the pathophysiology of cardiovascular diseases, including atherosclerosis and myocardial infarction. Lignans from Schisandra chinensis have demonstrated significant antioxidant activity.

Studies on Schisandra chinensis bee pollen extract (SCBPE) in a rat model of myocardial infarction (MI) induced by isoproterenol (ISO) have shown significant improvements in antioxidant enzyme activities.

| Treatment Group | SOD (U/mg protein) | GSH-Px (U/mg protein) | CAT (U/mg protein) |

| Control | 125.4 ± 10.2 | 85.3 ± 7.1 | 45.2 ± 3.8 |

| ISO Model | 78.6 ± 6.5 | 52.1 ± 4.9 | 28.7 ± 2.5 |

| SCBPE (1200 mg/kg) + ISO | 110.2 ± 9.8 | 75.8 ± 6.4 | 40.1 ± 3.5 |

| SCBPE (1800 mg/kg) + ISO | 118.9 ± 10.1 | 80.5 ± 6.9 | 42.6 ± 3.7 |

| Data adapted from a study on SCBPE, demonstrating dose-dependent antioxidant effects[6]. |

Objective: To determine the effect of a test compound on the activities of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) in myocardial tissue following induced myocardial infarction.

Animal Model: Male Sprague-Dawley rats.

Procedure:

-

Induction of Myocardial Infarction: Anesthetize rats and induce myocardial infarction by subcutaneous injection of isoproterenol (65 mg/kg/day) for two consecutive days[6].

-

Tissue Homogenization: Euthanize the rats, excise the hearts, and homogenize the ventricular tissue in cold phosphate buffer.

-

Enzyme Activity Assays:

-

SOD Activity: Measure using a kit based on the inhibition of a water-soluble tetrazolium salt reduction.

-

GSH-Px Activity: Determine by measuring the rate of oxidation of reduced glutathione.

-

CAT Activity: Assay by monitoring the decomposition of hydrogen peroxide.

-

-

Data Analysis: Express enzyme activities as units per milligram of protein.

Anti-inflammatory Effects

Inflammation is a critical component in the development and progression of atherosclerosis. Several lignans from Schisandra chinensis have been shown to possess anti-inflammatory properties.

In a study investigating the effects of Schisandra chinensis extract (SCE) on myocardial ischemia/reperfusion (I/R) injury in rats, a significant reduction in pro-inflammatory cytokines was observed.

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Sham | 25.3 ± 2.1 | 15.8 ± 1.4 | 30.5 ± 2.6 |

| I/R Model | 89.6 ± 7.5 | 55.4 ± 4.8 | 102.1 ± 8.9 |

| SCE + I/R | 45.2 ± 3.9 | 28.1 ± 2.5 | 51.7 ± 4.5 |

| Data adapted from a study on SCE, showing a significant reduction in inflammatory markers[7]. |

The anti-inflammatory effects of Schisandra chinensis extract have been linked to the downregulation of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB)/myeloid differentiation factor 88 (MyD88) signaling pathway[7].

Vasodilatory Effects

Endothelial dysfunction, characterized by impaired vasodilation, is an early event in atherosclerosis. Extracts of Schisandra chinensis have been shown to induce vasodilation.

Aqueous extracts of Schisandra chinensis fruit cause both endothelium-dependent and -independent relaxation of the rat thoracic aorta. The endothelium-dependent relaxation involves the enhancement of the nitric oxide (NO)-cGMP system, potentially via estrogen receptors[8]. The hexane extract of Schisandra chinensis has also been shown to cause vasodilation through both an endothelium-dependent NO pathway and a direct effect on vascular smooth muscle cells via dephosphorylation of myosin light chain (MLC)[9][10].

Objective: To evaluate the vasodilatory effect of a test compound on isolated arterial rings.

Tissue Preparation: Isolated rat thoracic aorta.

Procedure:

-

Tissue Mounting: Mount aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C.

-

Contraction: Pre-contract the aortic rings with norepinephrine or phenylephrine.

-

Compound Administration: Add cumulative concentrations of the test compound to the organ bath.

-

Measurement: Record changes in isometric tension using a force transducer.

-

Data Analysis: Express relaxation as a percentage of the pre-contraction tension.

Future Directions and Conclusion

This compound presents a promising, yet largely unexplored, avenue for the development of novel cardiovascular therapeutics. Its established role as a PAF antagonist provides a solid mechanistic foundation for its potential to mitigate the pro-inflammatory and pro-thrombotic processes that drive cardiovascular disease. The wealth of data on the cardioprotective effects of the broader class of Schisandra lignans further strengthens the rationale for focused research on this compound.

Future research should prioritize:

-

In-depth in vivo studies to evaluate the efficacy of this compound in animal models of cardiovascular diseases such as atherosclerosis, myocardial infarction, and hypertension.

-

Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound.

-

Head-to-head comparison with other Schisandra lignans to elucidate its relative potency and specific contributions to the overall cardioprotective effects of the plant extract.

-

Elucidation of downstream signaling pathways modulated by this compound beyond PAF receptor antagonism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The protective effects of Schisandra chinensis fruit extract and its lignans against cardiovascular disease: a review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Platelet-activating factor antagonistic activity and(13)C NMR assignment of this compound and chamigrenal fromSchisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. <I>Schisandra chinensis</I> extract ameliorates <I>myocardial ischemia</I>/reperfusion injury via TLR4/NF-κB/MyD88 signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

- 8. Aqueous extract of Schizandra chinensis fruit causes endothelium-dependent and -independent relaxation of isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The mechanism of vasorelaxation induced by Schisandra chinensis extract in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bioavailability and Metabolism of Gomisin D in vivo

Disclaimer: Initial searches for "Pregomisin" did not yield specific results, suggesting a potential misspelling. Based on the phonetic similarity and the availability of research, this guide focuses on Gomisin D , a bioactive lignan found in Schisandra chinensis, which is likely the compound of interest.

This technical guide provides a comprehensive overview of the in vivo bioavailability, pharmacokinetics, and metabolism of Gomisin D for researchers, scientists, and drug development professionals. The information is compiled from peer-reviewed studies and presented with detailed experimental protocols, quantitative data, and pathway visualizations.

Bioavailability and Pharmacokinetics of Gomisin D in Rats

Gomisin D exhibits high oral bioavailability in rats. A key pharmacokinetic study evaluated the compound following both intravenous (i.v.) and intragastric (i.g.) administration to Sprague-Dawley rats.[1][2]

Quantitative Pharmacokinetic Data

The following table summarizes the main pharmacokinetic parameters of Gomisin D in rats after a single intravenous dose of 5 mg/kg and an intragastric dose of 50 mg/kg. The oral bioavailability was determined to be 107.6%.[1][2]

| Parameter | Intravenous Administration (5 mg/kg) | Intragastric Administration (50 mg/kg) |

| Tmax (h) | - | 0.5 ± 0.2 |

| Cmax (ng/mL) | - | 1856.3 ± 452.1 |

| AUC(0-t) (ng·h/mL) | 2165.8 ± 532.4 | 2330.7 ± 610.9 |

| AUC(0-∞) (ng·h/mL) | 2248.1 ± 560.3 | 2420.5 ± 643.7 |

| t1/2 (h) | 2.8 ± 0.6 | 3.1 ± 0.7 |

| CL (L/h/kg) | 2.2 ± 0.5 | - |

| Vz (L/kg) | 9.1 ± 2.1 | - |

| F (%) | - | 107.6 |

Data presented as mean ± standard deviation (SD). Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vz: Apparent volume of distribution; F: Oral bioavailability.[1][2]

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of Gomisin D in rats.

In Vivo Metabolism of Gomisin D

The metabolism of Schisandra lignans, including Gomisin D, primarily occurs in the liver.[3] The major metabolic transformations are phase I reactions, specifically demethylation and hydroxylation.[2]

Proposed Metabolic Pathway of Gomisin D

The following diagram illustrates the proposed metabolic pathway of Gomisin D in rats, leading to the formation of hydroxylated and demethylated metabolites.

Modulation of Signaling Pathways

Recent studies have indicated that gomisins can modulate intracellular signaling pathways, which may contribute to their therapeutic effects.

Inhibition of Wnt/β-catenin Signaling by Gomisins J and N

Gomisins J and N have been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation.[4] This inhibition is achieved by disrupting the interaction between β-catenin and its target DNA sequences.[4]

Detailed Experimental Protocols

Animals and Housing

Male Sprague-Dawley rats, weighing between 200-220 g, are typically used for pharmacokinetic studies of Gomisin D.[1] The animals are housed in a controlled environment with a 12-hour light/dark cycle, a constant temperature of 22-24°C, and humidity of 55-60%.[2] They are allowed to acclimatize for at least one week before the experiment and are fasted for 12 hours prior to drug administration, with free access to water.[1]

Drug Administration

-

Intravenous (i.v.) Administration: A solution of Gomisin D is administered as a single bolus injection via the tail vein. The typical dose used is 5 mg/kg.[1]

-

Intragastric (i.g.) Administration: Gomisin D is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally using a gavage needle. The typical dose for bioavailability studies is 50 mg/kg.[1]

Blood Sample Collection

Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at specified time points after drug administration. A common sampling schedule is 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.[5] Plasma is separated by centrifuging the blood samples at 4000 rpm for 10 minutes and stored at -80°C until analysis.[5]

Sample Preparation and Analysis (UPLC-MS/MS)

-

Sample Preparation: To a 100 µL aliquot of plasma, an internal standard (e.g., nomilin) is added, followed by 400 µL of acetonitrile to precipitate proteins.[1] The mixture is vortexed and then centrifuged at 14,000 rpm for 10 minutes. The supernatant is collected for analysis.[1]

-

Chromatographic Conditions: The analysis is performed on a UPLC system equipped with a BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).[1] A gradient elution is used with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[1]

-

Mass Spectrometric Conditions: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[1] The quantification is performed using multiple reaction monitoring (MRM). The precursor to product ion transitions monitored are m/z 531.2 → 383.1 for Gomisin D and m/z 515.3 → 161.0 for the internal standard nomilin.[1]

Pharmacokinetic Analysis

The pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as DAS (Drug and Statistics). The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) are obtained directly from the observed data. The area under the plasma concentration-time curve (AUC) is calculated using the linear trapezoidal rule. The oral bioavailability (F) is calculated as: F (%) = (AUCoral × Dosei.v.) / (AUCi.v. × Doseoral) × 100.[6]

References

- 1. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Open Access) A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study. (2019) | Xiaoyong Zheng | 5 Citations [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Dibenzocyclooctadiene lignans, gomisins J and N inhibit the Wnt/β-catenin signaling pathway in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openaccesspub.org [openaccesspub.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Effects of Pregomisin and Related Lignans on Intracellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregomisin, a lignan isolated from the fruit of Schisandra chinensis, has demonstrated noteworthy biological activity. This technical guide provides a comprehensive overview of the effects of this compound and structurally related lignans from Schisandra chinensis on key intracellular signaling pathways. While research specifically on this compound is emerging, this guide consolidates available data and draws parallels with more extensively studied related compounds, including Gomisin A, Gomisin G, Gomisin N, and Schisandrin A and C. These compounds have been shown to modulate critical cellular processes such as proliferation, apoptosis, and inflammation through their interaction with pathways including the Platelet-Activating Factor (PAF) receptor, NF-κB, MAPK, and PI3K/Akt signaling cascades. This document is intended to serve as a detailed resource for researchers and professionals in drug development, providing quantitative data, experimental methodologies, and visual representations of the signaling pathways involved.

Platelet-Activating Factor (PAF) Receptor Antagonism by this compound

This compound has been identified as an antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in inflammatory and allergic responses.

Quantitative Data

| Compound | Assay | Target | IC50 Value | Cell Type | Reference |

| This compound | Platelet Aggregation Assay | PAF Receptor | 48 µM | Rabbit Platelets | [1] |

Experimental Protocol: Platelet Aggregation Assay

This protocol is a standard method for assessing PAF receptor antagonism.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from a healthy rabbit into a tube containing 3.8% sodium citrate (9:1, blood:citrate).

-

Centrifuge the blood at 200 x g for 10 minutes at room temperature to obtain PRP.

-

Carefully collect the supernatant (PRP).

2. Platelet Aggregation Measurement:

-

Pre-warm the PRP to 37°C for 5 minutes.

-

Add 250 µL of PRP to a cuvette with a stir bar in a platelet aggregometer.

-

Add various concentrations of this compound or vehicle control and incubate for 5 minutes.

-

Initiate platelet aggregation by adding a submaximal concentration of PAF (e.g., 10 nM).

-

Monitor the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.

3. Data Analysis:

-

The percentage of inhibition of aggregation by this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Diagram of PAF Receptor Signaling

Caption: this compound antagonizes the PAF receptor, inhibiting downstream signaling leading to platelet aggregation.

Modulation of the NF-κB Signaling Pathway

Lignans from Schisandra chinensis, such as Gomisin N, have been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This pathway is a key regulator of immune responses and cell survival.

Quantitative Data

| Compound | Cell Line | Treatment | Effect | Target Protein | Reference |

| Gomisin N | HeLa | 100 µM Gomisin N + 20 ng/mL TNF-α | Inhibition of IKKα phosphorylation | IKKα | [2] |

Experimental Protocol: Western Blot for IKKα Phosphorylation

1. Cell Culture and Treatment:

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with Gomisin N (100 µM) for 30 minutes.

-

Stimulate cells with TNF-α (20 ng/mL) for the desired time points (e.g., 0, 5, 15, 30 minutes).

2. Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

3. Western Blot Analysis:

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE (10% gel).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IKKα and total IKKα overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Diagram of NF-κB Signaling Pathway Inhibition

Caption: Gomisin N inhibits the NF-κB pathway by suppressing the phosphorylation of IKKα.

Regulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. Several lignans from Schisandra chinensis have been found to modulate this pathway, often leading to anti-cancer effects.

Quantitative Data

| Compound | Cell Line | Treatment | Effect | Target Protein | Reference |

| Gomisin G | LoVo (colorectal cancer) | 10 µM for 24h | Significant reduction in Akt phosphorylation | p-Akt | [3] |

| Schisandrin C | HUVECs | 50 µg/mL ox-LDL + Schisandrin C (dose-dependent) | Inhibition of PI3K, Akt, and mTOR phosphorylation | p-PI3K, p-Akt, p-mTOR | [4] |

Experimental Protocol: Western Blot for Akt Phosphorylation

1. Cell Culture and Treatment:

-

Culture LoVo cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with Gomisin G (10 µM) or vehicle for 24 hours.

2. Protein Extraction and Western Blot:

-

Follow the protein extraction and western blot protocol as described for IKKα phosphorylation.

-

Use primary antibodies against phospho-Akt (Ser473) and total Akt.

-

Normalize the levels of phosphorylated Akt to total Akt.

Diagram of PI3K/Akt Signaling Pathway Modulation

Caption: Gomisin G and Schisandrin C inhibit the PI3K/Akt pathway at different points, leading to reduced cell survival and proliferation.

Induction of Apoptosis and Cell Cycle Arrest

Several Schisandra chinensis lignans exhibit anti-cancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cell proliferation.

Quantitative Data

| Compound | Cell Line | Treatment | Effect | Key Proteins Affected | Reference |

| Gomisin G | LoVo (colorectal cancer) | 10 µM for 72h | Increased sub-G1 phase population (apoptosis) | Cleaved PARP, Cleaved Caspase-3 | [3] |

| Gomisin A | CT26, HT29 (colorectal cancer) | 50-100 µM for 24h | Increased G0/G1 phase population (cell cycle arrest) | Cyclin D1, CDK4 (downregulated) | [5] |

| Schisandrin A | HCT116 (colorectal cancer) | Dose-dependent | Induces cell cycle arrest and apoptosis | HSF1 (inhibited) | [6] |

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

1. Cell Culture and Treatment:

-

Culture colorectal cancer cells (e.g., CT26, HT29) in appropriate media.

-

Seed cells in 6-well plates.

-

Treat cells with various concentrations of Gomisin A (e.g., 0, 25, 50, 100 µM) for 24 hours.

2. Cell Staining:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram of Cell Cycle Arrest and Apoptosis Induction

Caption: Schisandra lignans induce cell cycle arrest and apoptosis through various mechanisms, including modulation of cyclins and activation of caspases.

Conclusion

The available evidence strongly suggests that this compound and related lignans from Schisandra chinensis are promising candidates for further investigation in drug discovery and development. Their ability to modulate multiple, critical intracellular signaling pathways underscores their potential therapeutic utility in a range of diseases, particularly in inflammation and cancer. This technical guide provides a foundational understanding of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers in designing future studies to fully elucidate the therapeutic potential of these natural compounds.

References

- 1. cpi.vm.uni-freiburg.de [cpi.vm.uni-freiburg.de]

- 2. researchgate.net [researchgate.net]

- 3. Gomisin G Suppresses the Growth of Colon Cancer Cells by Attenuation of AKT Phosphorylation and Arrest of Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schizandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schizandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Novel Protein Targets of Pregomisin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pregomisin

Known Protein Target and Quantitative Data

Table 1: Known Protein Target of this compound and In Vitro Activity

| Target Protein | UniProt ID | Assay Type | Quantitative Metric | Value | Reference |

| Platelet-activating Factor Receptor (PAFR) | P25105 (Human) | PAF antagonistic activity | IC50 | 48 μM | [1] |

Methodologies for Novel Target Identification

The identification of novel protein targets for small molecules like this compound is a critical step in drug discovery. Several robust experimental approaches can be employed. This section details the protocols for three widely used methods: Affinity Chromatography followed by Mass Spectrometry (AP-MS), Drug Affinity Responsive Target Stability (DARTS), and Thermal Shift Assay (TSA).

Experimental Workflow for Target Identification

The general workflow for identifying and validating novel protein targets of this compound is a multi-step process.

Figure 1: Experimental workflow for the discovery and validation of novel protein targets of this compound.

Detailed Experimental Protocols

This method involves immobilizing a modified version of this compound onto a solid support to "pull down" its interacting proteins from a cell lysate.

Protocol:

-

Synthesis of this compound Affinity Probe:

-

Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid matrix (e.g., NHS-activated sepharose beads). A control matrix without the coupled this compound should also be prepared.

-

-

Cell Culture and Lysate Preparation:

-

Culture a relevant cell line (e.g., human platelets or a cell line expressing high levels of potential targets) to a high density.

-

Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Affinity Pull-down:

-

Incubate the cell lysate with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control.

-

Perform in-gel tryptic digestion of the excised protein bands.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

-

Compare the identified proteins from the this compound and control pull-downs to identify specific binding partners.

-

DARTS is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.

Protocol:

-

Cell Lysate Preparation:

-

Prepare a cell lysate as described in the AP-MS protocol.

-

-

This compound Treatment:

-

Divide the lysate into aliquots and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

-

-

Protease Digestion:

-

Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time (to be optimized) at room temperature.

-

Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

-

Protein Analysis:

-

Analyze the digested lysates by SDS-PAGE and visualize the protein bands by Coomassie staining or silver staining.

-

Look for protein bands that are protected from digestion in the presence of this compound compared to the control.

-

-

Target Identification:

-

Excise the protected protein bands from the gel and identify them by mass spectrometry as described in the AP-MS protocol.

-

TSA, or differential scanning fluorimetry (DSF), measures the change in the thermal denaturation temperature of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol:

-

Protein Preparation:

-

Express and purify a candidate protein of interest.

-

-

Assay Setup:

-

In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the purified protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either this compound at various concentrations or a vehicle control.

-

-

Thermal Denaturation:

-

Use a real-time PCR instrument to gradually increase the temperature of the plate.

-

Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature to generate a melting curve.

-

Determine the melting temperature (Tm) for the protein in the presence and absence of this compound. A significant increase in Tm in the presence of this compound indicates a direct binding interaction.

-

Known Signaling Pathway: PAF Receptor Signaling

This compound's known target, the Platelet-activating Factor Receptor (PAFR), is a G-protein coupled receptor that, upon activation by PAF, initiates a cascade of intracellular signaling events. As an antagonist, this compound is expected to inhibit these downstream pathways.

References

- 1. Drug affinity responsive target stability (DARTS) for small-molecule target identification. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 5. researchgate.net [researchgate.net]

- 6. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

In Silico Modeling of Pregomisin-Receptor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregomisin, a lignan isolated from Schisandra chinensis, has been identified as an antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR), a G-protein coupled receptor implicated in a variety of inflammatory and thrombotic diseases. This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for elucidating the molecular interactions between this compound and PAFR. While specific computational studies on this compound are not yet prevalent in published literature, this document outlines a robust, methodology-driven approach for virtual screening, molecular docking, and pharmacophore modeling. Furthermore, it details the experimental protocols for quantifying this compound's antagonistic activity and summarizes its known biological data. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound and other natural products through computational drug design.

Introduction to this compound and the Platelet-Activating Factor Receptor (PAFR)

This compound is a bioactive lignan found in the fruits of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] Structurally, it belongs to the dibenzocyclooctadiene lignan family. Experimental evidence has demonstrated that this compound exhibits antagonistic activity against the Platelet-Activating Factor (PAF) receptor.[1][3]

The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PAF, triggers a signaling cascade involved in numerous physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses.[4][5] The signaling cascade initiated by PAFR activation involves the coupling to Gq/11 and Gi/o proteins, leading to downstream effects such as the activation of phospholipase C and mobilization of intracellular calcium.[3][4] Given its role in disease, PAFR is a significant target for therapeutic intervention.

Quantitative Data Summary

The known quantitative data for this compound's interaction with the PAF receptor is summarized below. This data serves as a crucial benchmark for the validation of in silico models.

| Compound | Target Receptor | Bioassay | IC50 Value | Reference |

| This compound | Platelet-Activating Factor Receptor (PAFR) | PAF-induced platelet aggregation | 48 µM (4.8 x 10⁻⁵ M) | [1][3] |

Proposed In Silico Modeling Workflow

In the absence of published in silico studies on the this compound-PAFR interaction, this section outlines a standard and effective computational workflow.

Caption: Proposed workflow for in silico modeling of this compound-PAFR interaction.

Ligand and Receptor Preparation

-

Ligand Preparation: The 2D structure of this compound, obtainable from databases like PubChem, is converted to a 3D structure. Energy minimization is then performed using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Receptor Preparation: As there is no publicly available crystal structure for PAFR, a homology model would need to be generated using a suitable template from the Protein Data Bank (PDB). The model would then be refined, and the binding site identified based on the location of known ligands in the template structure.

Molecular Docking

-

Objective: To predict the binding conformation and affinity of this compound within the PAFR binding site.

-

Methodology: Molecular docking simulations would be performed using software such as AutoDock Vina or Glide. The prepared this compound structure would be docked into the putative binding pocket of the PAFR model. The docking results would be scored based on the predicted binding energy.

Binding Pose and Interaction Analysis

-

Objective: To analyze the most favorable docking poses to understand the molecular interactions driving the binding.

-

Methodology: The top-ranked docking poses would be visualized to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of PAFR.

Molecular Dynamics (MD) Simulation

-

Objective: To assess the stability of the this compound-PAFR complex over time in a simulated physiological environment.

-

Methodology: An MD simulation (e.g., using GROMACS or AMBER) of the best-ranked docked complex would be run for a significant duration (e.g., 100 ns). The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be analyzed to evaluate the stability of the complex.

Pharmacophore Modeling

-

Objective: To develop a 3D pharmacophore model that defines the essential chemical features required for PAFR antagonism.

-

Methodology: Based on the binding interactions of this compound and other known PAFR antagonists, a pharmacophore model can be generated. This model would typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model can then be used for virtual screening of compound libraries to identify novel potential PAFR antagonists.

PAF Receptor Signaling Pathway

Activation of the PAF receptor by its ligand initiates a signaling cascade that leads to various cellular responses.

Caption: Simplified signaling pathway of the Platelet-Activating Factor Receptor (PAFR).

Experimental Protocols

The following are detailed methodologies for key experiments to determine the PAFR antagonistic activity of compounds like this compound.

Platelet Aggregation Inhibition Assay

-

Objective: To measure the ability of a test compound to inhibit PAF-induced platelet aggregation in vitro.

-

Materials:

-

Platelet-rich plasma (PRP) from healthy human donors.

-

Platelet-activating factor (PAF).

-

Test compound (this compound).

-

Phosphate-buffered saline (PBS).

-

Aggregometer.

-

-

Protocol:

-

Prepare PRP from whole blood by centrifugation.

-

Adjust the platelet count in the PRP to a standardized concentration.

-

Pre-incubate a sample of PRP with a known concentration of this compound (or vehicle control) for a specified time (e.g., 5 minutes) at 37°C in the aggregometer cuvette.

-

Induce platelet aggregation by adding a sub-maximal concentration of PAF.

-

Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) using the aggregometer.

-

Calculate the percentage inhibition of aggregation compared to the vehicle control.

-

Repeat with a range of this compound concentrations to determine the IC50 value.

-

Radioligand Binding Assay

-

Objective: To determine the binding affinity of a test compound to the PAF receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing PAFR (e.g., from transfected cell lines or platelets).

-

Radiolabeled PAFR antagonist (e.g., [³H]WEB 2086).

-

Test compound (this compound).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

In a multi-well plate, incubate the PAFR-expressing membranes with a fixed concentration of the radiolabeled antagonist.

-

Add varying concentrations of unlabeled this compound to compete for binding.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that displaces 50% of the radiolabeled ligand (IC50) and calculate the binding affinity (Ki).

-

Conclusion

This technical guide provides a framework for the in silico and experimental investigation of this compound as a Platelet-Activating Factor Receptor antagonist. The proposed computational workflow, from homology modeling and molecular docking to pharmacophore development, offers a powerful approach to understanding the molecular basis of its activity and for the discovery of novel, related antagonists. The detailed experimental protocols provide the necessary steps for the empirical validation of computational findings. By integrating these computational and experimental strategies, researchers can accelerate the exploration of this compound's therapeutic potential in inflammatory and thrombotic disorders.

References

- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]

The Five-Flavor Fruit: An Ethnobotanical and Mechanistic Exploration of Schisandra chinensis for the Discovery of Pregomisin

For Immediate Release

This technical guide provides an in-depth exploration of the ethnobotanical uses of Schisandra chinensis, a cornerstone of Traditional Chinese Medicine (TCM), and its relevance to the discovery of the bioactive lignan, Pregomisin. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of traditional knowledge, modern phytochemical analysis, and the molecular mechanisms that underscore the therapeutic potential of this remarkable plant.

Ethnobotanical Heritage of Schisandra chinensis

Schisandra chinensis, known in Chinese as "Wu Wei Zi" (the five-flavor fruit), has a rich history of medicinal use spanning centuries.[1][2] Its berries uniquely possess all five basic flavors—sweet, sour, salty, bitter, and pungent—which in TCM corresponds to its influence on all five yin organs of the body.[1][3] Traditional applications, first documented in the Shen Nong Ben Cao Jing during the Han Dynasty, highlight its use as a tonic for promoting longevity, increasing energy, and enhancing vitality.[1][4]

Historically, Schisandra chinensis has been employed to treat a wide array of conditions, demonstrating its versatile therapeutic profile. Key traditional uses include:

-

Hepatic and Renal Health: It has been extensively used as a tonic for the liver and kidneys, with modern research corroborating its hepatoprotective effects against chemical-induced liver injury.[5][6][7]

-

Respiratory Ailments: Traditional remedies utilize Schisandra for treating coughs, asthma, and other respiratory issues.[1][8]

-

Adaptogenic and Anti-Fatigue Agent: Recognized for its adaptogenic properties, it helps the body resist various stressors and is used to combat fatigue and weakness.[1][2]

-